molecular formula C18H13NO4 B2442095 2-(4-(Methoxycarbonyl)phenyl)quinoline-4-carboxylic acid CAS No. 1165799-99-4

2-(4-(Methoxycarbonyl)phenyl)quinoline-4-carboxylic acid

Cat. No.: B2442095
CAS No.: 1165799-99-4
M. Wt: 307.305
InChI Key: ZWPULIGMKXOIPL-UHFFFAOYSA-N
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Description

2-(4-(Methoxycarbonyl)phenyl)quinoline-4-carboxylic acid is a chemical research tool based on the versatile 2-phenylquinoline-4-carboxylic acid scaffold, which is recognized for its potential in medicinal chemistry and drug discovery. This high-purity compound is designed for For Research Use Only and is strictly prohibited for diagnostic, therapeutic, or personal use. Core Research Applications & Value: HDAC Inhibition & Anticancer Research: The 2-phenylquinoline-4-carboxylic acid structure serves as a critical cap group in the design of novel Histone Deacetylase (HDAC) inhibitors . Research indicates that derivatives of this scaffold can exhibit potent and selective inhibitory activity, particularly against HDAC3 . These inhibitors have demonstrated significant in vitro anticancer effects in studies, inducing G2/M cell cycle arrest and promoting apoptosis (programmed cell death) in cancer cell lines, establishing it as a valuable scaffold for developing new anticancer agents . Anti-inflammatory Research: The quinoline-4-carboxylic acid core is a known pharmacophore for cyclooxygenase-2 (COX-2) inhibition . Compounds featuring this structure have been designed and synthesized as selective COX-2 inhibitors, showcasing the scaffold's relevance in the investigation of anti-inflammatory agents with potential for reduced gastrointestinal side effects . Antibacterial Investigations: 2-Phenylquinoline-4-carboxylic acid derivatives have been synthesized and evaluated for their antibacterial activity against various Gram-positive and Gram-negative strains, including Staphylococcus aureus and Escherichia coli . The structure-activity relationship (SAR) studies highlight that modifications to the core can lead to compounds with promising minimum inhibitory concentration (MIC) values . Emerging Therapeutic Areas: Recent research has expanded into metabolic diseases, with novel quinoline-4-carboxylic acid-based hybrids being investigated as potent anti-adipogenic and antidyslipidemic agents via the activation of the Wnt/β-catenin pathway , indicating its potential utility in combating obesity-related disorders . The unique structure of this compound, featuring both a carboxylic acid and a methoxycarbonyl moiety on the pendant phenyl ring, provides multiple handles for further chemical modification, making it a versatile and valuable chemical intermediate for synthesizing more complex molecules for various research programs .

Properties

IUPAC Name

2-(4-methoxycarbonylphenyl)quinoline-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13NO4/c1-23-18(22)12-8-6-11(7-9-12)16-10-14(17(20)21)13-4-2-3-5-15(13)19-16/h2-10H,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWPULIGMKXOIPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Mechanistic Insights

The reaction initiates with base-mediated cleavage of isatin to isatoic anhydride, which condenses with the ketone to form a β-ketoamide intermediate. Cyclodehydration yields the quinoline core, with the methoxycarbonyl group introduced via the ketone precursor.

Optimization Highlights

  • Solvent System : Ethanol-water (3:1 v/v) improves solubility of intermediates, achieving 80–85% yields.
  • Catalytic Additives : Trimethylsilyl chloride (TMSCl, 1.5 equiv.) accelerates cyclization, reducing reaction time to 4–6 hours.
  • Temperature : Reflux at 85°C balances reaction rate and side-product formation.

Heterogeneous Catalysis Using Functionalized Magnetic Nanoparticles

Recent innovations employ Fe₃O₄@SiO₂@(CH₂)₃–urea–thiazole sulfonic acid chloride as a magnetically recoverable catalyst for solvent-free synthesis. This method combines aniline, 4-methoxycarbonylbenzaldehyde, and pyruvic acid at 80°C, achieving 85–90% yields within 2 hours.

Advantages Over Homogeneous Systems

  • Catalyst Reusability : The magnetic nanoparticles retain 95% activity after five cycles, confirmed by inductively coupled plasma (ICP) analysis.
  • Eco-Friendly Profile : Solvent-free conditions reduce waste generation, aligning with green chemistry principles.
  • Scalability : Bench-scale trials (50 mmol) demonstrate consistent yields, supporting industrial applicability.

Decarboxylative Coupling and Microwave-Assisted Routes

Decarboxylation of preformed quinoline-4-carboxylic acid derivatives provides a late-stage functionalization strategy. For instance, this compound is accessible via microwave-assisted decarboxylation of its ester precursor (150°C, 5 minutes) in dimethylformamide (DMF), achieving 90% conversion.

Critical Considerations

  • Protecting Groups : The methoxycarbonyl group remains stable under microwave irradiation when tert-butyl esters are employed as transient protecting groups.
  • Reagent Compatibility : Ceric ammonium nitrate (CAN) selectively oxidizes C-4 methyl groups to carboxylic acids without affecting aryl esters.

Comparative Analysis of Synthetic Methods

The table below summarizes key metrics for the leading methodologies:

Method Yield (%) Reaction Time Temperature (°C) Catalyst Key Advantage
Doebner Reaction 75–85 8–12 h 80–100 TFA High functional group tolerance
Pfitzinger Reaction 80–85 4–6 h 85 KOH, TMSCl Direct carboxylic acid formation
Magnetic Nanoparticles 85–90 2 h 80 Fe₃O₄@SiO₂ hybrid Recyclability, solvent-free
Microwave Decarboxylation 90 5–10 min 150 None Rapid synthesis

Structural Characterization and Validation

Synthesized this compound is validated via:

  • ¹H NMR : Aromatic protons appear as multiplets at δ 7.5–8.6 ppm, with characteristic singlets for the methoxycarbonyl group (δ 3.9 ppm) and carboxylic acid proton (δ 13.1 ppm).
  • IR Spectroscopy : Stretching vibrations at 1720 cm⁻¹ (C=O ester) and 1680 cm⁻¹ (C=O acid) confirm functionality.
  • Mass Spectrometry : Molecular ion peaks at m/z 323.1 ([M+H]⁺) align with theoretical values.

Chemical Reactions Analysis

Types of Reactions

2-(4-(Methoxycarbonyl)phenyl)quinoline-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinoline N-oxides, reduced quinoline derivatives, and various substituted quinoline compounds .

Scientific Research Applications

Structure and Properties

The compound features a quinoline backbone with a methoxycarbonyl group attached to a phenyl ring and a carboxylic acid group on the quinoline ring. Its molecular formula is C18H13N1O4C_{18}H_{13}N_{1}O_{4}, which contributes to its chemical reactivity and potential biological activity.

Medicinal Chemistry Applications

Histone Deacetylase Inhibitors
One of the prominent applications of 2-(4-(Methoxycarbonyl)phenyl)quinoline-4-carboxylic acid is in medicinal chemistry as a potential histone deacetylase inhibitor. Histone deacetylases play crucial roles in gene expression regulation, and their inhibition has been linked to anticancer effects. Research indicates that derivatives of this compound exhibit significant biological activities against various cancer cell lines, suggesting potential therapeutic applications in oncology.

Anticancer Activity
The quinoline core structure is prevalent in several known anticancer drugs. Studies have demonstrated that compounds similar to this compound possess antitumor activity, particularly through antiproliferative assays against cancer cell lines such as H460 and MKN-45 .

Antimalarial Activity
Quinoline derivatives have historically been used in antimalarial treatments. Recent findings suggest that compounds related to this compound may exhibit multistage antimalarial activity by inhibiting translation elongation factor 2 in Plasmodium falciparum, showcasing their potential as novel antimalarial agents .

Synthetic Organic Chemistry Applications

Building Block for Synthesis
This compound serves as an essential building block for synthesizing more complex quinoline derivatives with potential biological activities. Its structure allows for various modifications, enhancing specific properties tailored for desired applications.

Ligand Design
The presence of carboxylic acid groups suggests potential applications in ligand design. Carboxylic acids can form coordination complexes with metal ions, which are useful in catalysis and material science.

Industrial Chemistry Applications

Material Development
Derivatives of this compound are explored for developing new materials and catalysts. The compound's unique structure may lead to innovations in industrial applications, particularly in creating functional materials with specific properties.

Anticancer Activity Evaluation

A study evaluated the anticancer properties of various quinoline derivatives, including this compound. The results indicated that these compounds exhibited marked antiproliferative effects against multiple cancer cell lines, with IC50 values demonstrating their potency .

Antimicrobial Activity Assessment

Research on antimicrobial properties highlighted that derivatives of this compound showed significant activity against both Gram-positive and Gram-negative bacteria. The synthesized compounds were tested using the agar diffusion method against strains such as Staphylococcus aureus and Escherichia coli, revealing promising results .

Comparative Analysis Table

Compound NameStructural FeaturesUnique Aspects
2-(4-Boronophenyl)quinoline-4-carboxylic acidBoron substituent on phenyl ringUsed as a fluorescent probe for dopamine detection
2-(4-Chlorophenyl)quinoline-4-carboxylic acidChlorine substituent on phenyl ringExhibits different inhibitory profiles against HDACs
2-(4-Methoxyphenyl)quinoline-4-carboxylic acidMethoxy group instead of methoxycarbonylDifferent solubility and reactivity characteristics

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-(Methoxycarbonyl)phenyl)quinoline-4-carboxylic acid is unique due to the presence of both the methoxycarbonyl group and the carboxylic acid group, which can influence its chemical reactivity and biological activity.

Biological Activity

2-(4-(Methoxycarbonyl)phenyl)quinoline-4-carboxylic acid is a derivative of quinoline that has garnered attention due to its diverse biological activities. Quinoline derivatives are known for their roles in medicinal chemistry, particularly in the development of anticancer, antimicrobial, and antiviral agents. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, pharmacological applications, and research findings.

The biological activities of quinoline derivatives, including this compound, can be attributed to several mechanisms:

  • Enzyme Inhibition : Many quinoline compounds act as inhibitors of histone deacetylases (HDACs), which are crucial in cancer cell proliferation. The compound has shown selective inhibition against HDAC3, suggesting potential applications in cancer therapy .
  • Antimicrobial Activity : Quinoline derivatives have demonstrated antibacterial properties against various pathogens. The modifications in the chemical structure can enhance binding affinity to bacterial targets, improving efficacy .
  • Antioxidant Properties : Some studies have indicated that quinoline derivatives possess antioxidant activity, which can protect cells from oxidative stress .

Pharmacological Applications

The pharmacological applications of this compound include:

  • Anticancer Research : As a potential HDAC inhibitor, it is being studied for its ability to induce apoptosis in cancer cells and inhibit tumor growth. In vitro studies have shown promising results against various cancer cell lines .
  • Antimicrobial Agents : The compound's derivatives have been evaluated for their effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli, with some compounds exhibiting significant antibacterial activity .
  • Synthetic Chemistry : It serves as a valuable building block for synthesizing more complex quinoline derivatives with enhanced biological properties .

Case Studies

  • Anticancer Activity : A study synthesized several quinoline derivatives and evaluated their anticancer properties using the MTT assay. The results indicated that certain derivatives exhibited low cytotoxicity while effectively inhibiting cancer cell proliferation .
  • Antibacterial Evaluation : In another study, a series of 2-phenylquinoline-4-carboxylic acid derivatives were synthesized and tested against multiple bacterial strains. Compound 5a showed significant activity against E. coli, highlighting the impact of structural modifications on antibacterial efficacy .
  • HDAC Inhibition : Research focused on the design and synthesis of new HDAC inhibitors based on the quinoline structure revealed that some derivatives exhibited potent in vitro activity against HDAC3, making them potential candidates for further development in cancer therapeutics .

Data Table: Biological Activities of this compound Derivatives

Activity TypeTarget Organism/PathwayObserved EffectReference
AnticancerVarious Cancer Cell LinesInduction of apoptosis
AntibacterialStaphylococcus aureusSignificant antibacterial activity
AntioxidantOxidative Stress MarkersReduction in oxidative damage
HDAC InhibitionHDAC3Selective inhibition

Q & A

Q. What are the established synthetic routes for 2-(4-(Methoxycarbonyl)phenyl)quinoline-4-carboxylic acid, and how do reaction conditions influence yield?

The Pfitzinger reaction is a primary method for synthesizing quinoline-4-carboxylic acid derivatives. A modified approach involves microwave-assisted synthesis, which reduces reaction time from hours to minutes (e.g., 12 minutes at 140°C) compared to traditional reflux methods. Key reagents include isatin, acetophenone derivatives, and KOH in aqueous ethanol. Yield optimization requires precise stoichiometry (e.g., 1.05 equivalents of ketone) and acidification with acetic acid for crystallization . LC-MS is critical for monitoring reaction completion, as intermediates like 2-chloroquinoline-4-carboxylic acid may form during POCl₃-mediated chlorination steps .

Q. How should researchers handle and store this compound to ensure stability and safety?

While specific toxicity data are limited, the compound is classified as a laboratory chemical for research use only. It is stable under recommended storage conditions (room temperature, inert atmosphere). However, decomposition under fire conditions may release carbon monoxide and nitrogen oxides. Use gloves and avoid skin contact, as related quinoline derivatives show potential carcinogenicity .

Q. What spectroscopic and chromatographic methods are used for characterization?

  • X-ray crystallography provides definitive structural confirmation, with lattice parameters (e.g., monoclinic P21/c, a = 4.1001 Å, b = 15.3464 Å) and hydrogen-bonding patterns (e.g., O–H···O interactions) .
  • LC-MS monitors reaction progress, while ¹H/¹³C NMR resolves substituent effects (e.g., methoxycarbonyl proton shifts at δ 3.9–4.1 ppm) .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in spectroscopic or computational modeling results?

Discrepancies between NMR-derived conformers and computational models often arise from dynamic equilibria in solution. Single-crystal X-ray structures (e.g., dihedral angles of 78.3° between quinoline and phenyl rings) provide static snapshots of molecular geometry. For example, weak π–π stacking interactions (centroid distances: 3.564–3.896 Å) observed in crystallography may not manifest in solution-phase NMR, necessitating complementary techniques .

Q. What strategies optimize the compound’s pharmacological activity through structural modification?

  • Methoxycarbonyl substitution : Enhances lipophilicity and bioavailability. Compare with 4-(1-adamantyl)quinoline derivatives, where bulky groups improve antituberculosis activity by targeting mycobacterial membranes .
  • Carboxylic acid functionalization : Enables salt formation or conjugation to bioactive moieties (e.g., antitumor agents via amide linkages). Structure-activity relationship (SAR) studies should prioritize substituent effects on hydrogen-bonding capacity and cellular uptake .

Q. How do solvent and pH conditions affect the compound’s reactivity in coupling reactions?

The carboxylic acid group participates in acid-catalyzed esterification or amidation. For example, POCl₃ in DMF facilitates chlorination at 100°C, but polar aprotic solvents may promote side reactions with nucleophilic sites on the quinoline ring. Adjusting pH during workup (e.g., sodium bicarbonate quenching) minimizes hydrolysis of labile esters .

Q. What computational tools validate the compound’s interaction with biological targets?

Molecular docking studies (e.g., AutoDock Vina) can predict binding affinities to enzymes like Mycobacterium tuberculosis enoyl-ACP reductase. Use crystal structures (PDB ID: 4TZK) to model hydrogen bonds between the carboxylic acid group and active-site residues (e.g., Tyr158, Lys165) .

Methodological Challenges and Solutions

Q. How to address low yields in scaled-up Pfitzinger reactions?

Microwave synthesis improves scalability by reducing side reactions (e.g., oxidative degradation). However, heterogeneous crystal morphologies (e.g., cubic vs. needle-shaped) may require selective recrystallization from ethanol to isolate diffraction-quality crystals .

Q. What analytical approaches differentiate polymorphic forms of the compound?

Combine PXRD for bulk phase identification with DSC to monitor thermal transitions (e.g., melting points: 214–216°C). Raman spectroscopy can distinguish polymorphs based on carboxylate vibrational modes (~1680 cm⁻¹) .

Q. How to assess ecological risks given limited toxicity data?

Apply read-across methods using structurally similar quinolines (e.g., 2-(4-chlorophenyl) derivatives). Prioritize testing for bioaccumulation potential (logP ≈ 2.8 predicted) and microbial degradation using OECD 301B guidelines .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.